



# Application Notes and Protocols for Measuring CTL Response to HBcAg 18-27

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | HBV Seq1 aa:18-27 |           |
| Cat. No.:            | B12401186         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The hepatitis B virus (HBV) core antigen (HBcAg), specifically the amino acid sequence 18-27 (FLPSDFFPSV), is a critical HLA-A2 restricted cytotoxic T lymphocyte (CTL) epitope. A robust CTL response against this epitope is associated with the clearance of HBV infection. Therefore, accurate and reliable measurement of this response is crucial for the development of therapeutic vaccines and immunotherapies against chronic hepatitis B.

These application notes provide an overview and detailed protocols for several widely used techniques to quantify and characterize the CTL response to HBcAg 18-27. The described methods include MHC Class I Tetramer/Pentamer Staining, Enzyme-Linked Immunospot (ELISpot) assay, and Intracellular Cytokine Staining (ICS) with flow cytometry. Additionally, a summary of the traditional 51Cr-release assay for cytotoxicity is included.

#### **Data Presentation**

The following tables summarize representative quantitative data obtained from studies measuring the CTL response to HBcAg 18-27 using various techniques.

Table 1: Frequency of HBcAg 18-27-Specific CD8+ T Cells Measured by MHC-I Tetramer/Pentamer Staining



| Sample Type                                      | Population                            | Frequency of<br>HBcAg 18-27-<br>Specific CD8+ T<br>Cells (%) | Reference |
|--------------------------------------------------|---------------------------------------|--------------------------------------------------------------|-----------|
| Peripheral Blood<br>Mononuclear Cells<br>(PBMCs) | Acute Hepatitis B<br>Patients         | 0.22 - 4.59                                                  | [1]       |
| PBMCs                                            | Chronic Hepatitis B<br>Patients       | 0.04 - 0.14<br>(background)                                  | [2][3]    |
| PBMCs                                            | Healthy Donors (post-<br>stimulation) | ~1.05                                                        | [2][3]    |
| Splenocytes                                      | Immunized HLA-A2<br>Transgenic Mice   | 0.36 - 1.01                                                  | [4]       |

Table 2: Functional CTL Response to HBcAg 18-27 Measured by ELISpot and Cytotoxicity Assays

| Assay Type            | Sample Type                             | Measurement                                    | Result                  | Reference |
|-----------------------|-----------------------------------------|------------------------------------------------|-------------------------|-----------|
| IFN-γ ELISpot         | PBMCs (post-<br>stimulation)            | IFN-y Secreting<br>Cells (ISCs) /<br>106 PBMCs | >50 (positive response) | [3]       |
| 51Cr-Release<br>Assay | Splenocytes<br>(from immunized<br>mice) | % Specific Lysis<br>(E:T ratio 100:1)          | up to 55.3 ± 10.1       | [4]       |
| 51Cr-Release<br>Assay | PBMCs (post-<br>stimulation)            | % Specific Lysis<br>(E:T ratio 100:1)          | up to 68.4 ± 15         | [2]       |

# Experimental Protocols MHC Class I Tetramer/Pentamer Staining for Enumeration of HBcAg 18-27-Specific CTLs



This protocol describes the direct quantification of HBcAg 18-27-specific CD8+ T cells using fluorescently labeled MHC-I tetramers or pentamers complexed with the HBcAg 18-27 peptide.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs) or splenocytes
- PE-conjugated HLA-A\*02:01/HBcAg 18-27 (FLPSDFFPSV) Tetramer or Pentamer
- Fluorochrome-conjugated anti-human or anti-mouse CD8 antibody (e.g., APC, FITC)
- Fluorochrome-conjugated anti-human or anti-mouse CD3 antibody (e.g., PerCP-Cy5.5)
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS with 0.1% BSA)
- 1% Paraformaldehyde (for fixing)
- Flow cytometer

#### Protocol:

- Cell Preparation: Isolate PBMCs from whole blood using a Ficoll density gradient or prepare a single-cell suspension of splenocytes. Wash the cells twice with PBS.
- · Cell Staining:
  - Resuspend 1 x 106 cells in 100 μL of FACS buffer.
  - Add 10 μL of the PE-conjugated HLA-A\*02:01/HBcAg 18-27 Pentamer.[1]
  - Incubate for 20 minutes at 4°C in the dark.[1]
  - Wash the cells with 3 mL of FACS buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
  - Add 20 μL of fluorochrome-conjugated anti-CD3 and 20 μL of anti-CD8 monoclonal antibodies.[1]



- Incubate for 20 minutes at 4°C in the dark.[1]
- Washing and Fixation:
  - Wash the cells with 3 mL of FACS buffer and centrifuge.
  - Resuspend the cell pellet in 500 μL of 1% paraformaldehyde.[1]
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the CD3+ lymphocyte population, then on CD8+ T cells.
  - Quantify the percentage of cells that are double-positive for CD8 and the HBcAg 18-27 tetramer/pentamer.[1]



Click to download full resolution via product page

MHC-I Tetramer Staining Workflow

## **ELISpot Assay for IFN-y Secretion**

This protocol measures the frequency of HBcAg 18-27-specific T cells based on their ability to secrete IFN-y upon antigen stimulation.

#### Materials:

- PVDF membrane 96-well ELISpot plates
- Anti-human or anti-mouse IFN-y capture antibody



- Biotinylated anti-human or anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- HBcAg 18-27 peptide
- PBMCs or splenocytes
- RPMI-1640 medium with 10% FBS
- Coating Buffer (e.g., sterile PBS)
- Blocking Buffer (e.g., RPMI + 10% FBS)
- Wash Buffer (PBS with 0.05% Tween-20)
- ELISpot reader

#### Protocol:

- Plate Coating:
  - Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.[5]
  - Coat the wells with IFN-y capture antibody (0.5-4 μg/mL in coating buffer) and incubate overnight at 4°C.[5]
- Blocking: Wash the plate with PBS and block with 200 μL/well of blocking buffer for 2 hours at room temperature.[6]
- Cell Plating and Stimulation:
  - Wash the plate and add 100 μL of RPMI-1640 medium to each well.
  - Add 100 μL of cell suspension (typically 2-4 x 105 cells/well) containing the HBcAg 18-27 peptide at the desired concentration (e.g., 1-10 μg/mL).







- Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like PHA).
- Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

#### Detection:

- Wash the wells to remove cells.
- $\circ~$  Add 100  $\mu L$  of biotinylated IFN-y detection antibody and incubate for 2 hours at room temperature.
- $\circ$  Wash the plate and add 100  $\mu L$  of Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
- · Spot Development and Analysis:
  - Wash the plate and add the substrate solution.
  - Monitor for the development of spots. Stop the reaction by washing with distilled water.
  - Allow the plate to dry completely and count the spots using an ELISpot reader.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dynamic changes of cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and natural killer T (NKT) cells in patients with acute hepatitis B infection PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic polypeptides based on HBV core 18-27 epitope can induce CD8+ CTL-mediated cytotoxicity in HLA-A2+ human PBMCs PMC [pmc.ncbi.nlm.nih.gov]
- 3. wignet.com [wignet.com]
- 4. Therapeutic polypeptides based on HBcAg18-27 CTL epitope can induce antigen-specific CD8+ CTL-mediated cytotoxicity in HLA-A2 transgenic mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISPOT Protocol [protocols.io]
- 6. Use of ELISpot assay to study HBs-specific B cell responses in vaccinated and HBV infected humans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring CTL Response to HBcAg 18-27]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401186#techniques-for-measuring-ctl-response-to-hbcag-18-27]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com